An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine
An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core basic physicochemical properties of N-(4-chlorophenyl)piperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on predicted properties and outlines comprehensive experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering the necessary theoretical and methodological framework to investigate this and similar molecules.
Introduction
N-(4-chlorophenyl)piperidin-4-amine is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The basicity of the amine groups in this molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, influencing properties such as solubility, membrane permeability, and target binding. Understanding these fundamental characteristics is paramount for the rational design and development of new therapeutic agents. This guide summarizes the available predicted data and provides detailed standard operating procedures for the experimental determination of key basic properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂ | PubChemLite[1] |
| Molecular Weight | 210.7 g/mol | - |
| Predicted XlogP | 2.7 | PubChemLite[1] |
| Predicted pKa | Not Available | - |
| Predicted Aqueous Solubility | Not Available | - |
Biological Activity Context
While specific biological activities for N-(4-chlorophenyl)piperidin-4-amine are not extensively documented, the broader class of 4-aminopiperidine derivatives has been investigated for various therapeutic applications. Research on structurally related compounds can provide insights into potential areas of investigation:
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Antifungal Agents: A study on 4-aminopiperidines identified novel compounds with significant antifungal activity, suggesting they target ergosterol biosynthesis by inhibiting sterol C14-reductase and sterol C8-isomerase.[2]
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Protein Kinase B (PKB/Akt) Inhibition: 4-amino-4-benzylpiperidine derivatives have been developed as potent and selective ATP-competitive inhibitors of Protein Kinase B (PKB), a key component in cell signaling pathways that are often deregulated in cancer.[3]
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Antimicrobial Activity: A study on N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, which contains the N-(4-chlorophenyl) moiety, demonstrated antimicrobial activity against various bacterial and fungal strains.[4]
These findings suggest that N-(4-chlorophenyl)piperidin-4-amine could be a valuable scaffold for exploring new agents in oncology and infectious diseases.
Experimental Protocols
To address the gap in experimental data, the following detailed protocols are provided for the determination of pKa and kinetic solubility.
Determination of pKa by Potentiometric Titration
This method is a highly precise technique for determining the acid dissociation constant (pKa) of a substance by measuring pH changes upon the addition of a titrant.[5]
Methodology:
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Preparation of Solutions:
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Calibration of the Potentiometer:
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[6]
-
Immerse the calibrated pH electrode into the solution.
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Purge the solution with nitrogen gas to remove dissolved carbon dioxide and create an inert environment.[6][7]
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Acidify the sample solution to approximately pH 1.8-2.0 using 0.1 M HCl.[6]
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Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
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Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[6]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the volume required to reach the equivalence point has been added.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative plot indicates the equivalence point.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[6]
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Determination of Kinetic Aqueous Solubility
Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[8][9][10] The shake-flask method followed by UV/Vis or LC-MS analysis is a common approach.[8][11]
Methodology:
-
Preparation of Solutions:
-
Assay Procedure:
-
Add 490 µL of the PBS buffer to a microcentrifuge tube or a well in a 96-well plate.[11]
-
Add 10 µL of the 20 mM DMSO stock solution to the buffer. This results in a final theoretical concentration of 400 µM with 2% DMSO.[11]
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Prepare each sample in duplicate for reproducibility.[11]
-
Seal the plate or tubes and place them on a thermomixer or shaker set to agitate (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours).[10][11]
-
-
Sample Analysis (Filtration and Quantification):
-
After incubation, separate any undissolved precipitate. This is typically achieved by filtering the samples through a solubility filter plate or by high-speed centrifugation.[8][11][12]
-
Transfer the clear filtrate or supernatant to a new plate for analysis.
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as a UV/Vis spectrophotometer or LC-MS/MS.[8][11]
-
A standard calibration curve must be generated separately to accurately determine the concentration from the analytical signal.
-
-
Data Analysis:
-
Calculate the solubility by comparing the measured concentration of the dissolved compound to the theoretical maximum concentration.
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The result is typically expressed in µg/mL or µM.
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Visualizations
The following diagrams illustrate the logical workflow for determining the core basic properties of a novel compound like N-(4-chlorophenyl)piperidin-4-amine.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
N-(4-chlorophenyl)piperidin-4-amine represents a chemical entity with potential for further investigation in drug discovery, given the established biological activities of related compounds. This guide consolidates the limited available data and provides robust, detailed experimental protocols for determining its fundamental basic properties—pKa and solubility. The application of these standardized methods will enable researchers to generate the critical data needed to assess the compound's drug-like properties and to inform subsequent stages of development, including formulation and in vivo studies. The provided workflow serves as a general framework for the characterization of novel chemical entities.
References
- 1. PubChemLite - N-(4-chlorophenyl)piperidin-4-amine (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
